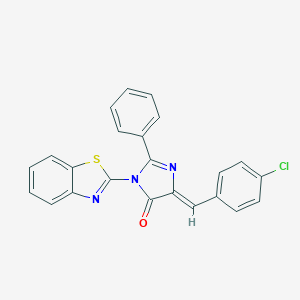
3-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly known as BCPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCPI is a heterocyclic compound that contains benzothiazole, imidazole, and benzylidene moieties.
作用机制
The mechanism of action of BCPI is still not fully understood. However, it is believed that BCPI exerts its biological activity by binding to specific target molecules, such as enzymes, receptors, and DNA. The benzothiazole and imidazole moieties of BCPI are known to interact with proteins and nucleic acids, while the benzylidene moiety is believed to play a role in the inhibition of enzyme activity.
Biochemical and Physiological Effects
BCPI has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BCPI inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BCPI has also been shown to have antimicrobial and antiviral activities by disrupting the membrane integrity of microorganisms. In addition, BCPI has been shown to have antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of BCPI is its versatility in terms of its potential applications. BCPI can be easily modified to introduce different functional groups, which can be used to tune its biological and physical properties. Another advantage of BCPI is its high stability and solubility, which makes it suitable for various lab experiments.
However, one of the limitations of BCPI is its potential toxicity. BCPI has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some applications. In addition, the synthesis of BCPI is relatively complex and requires multiple steps, which may limit its scalability for industrial applications.
未来方向
There are several future directions for the research and development of BCPI. One potential direction is the synthesis of BCPI derivatives with improved biological and physical properties. For example, the introduction of electron-donating or electron-withdrawing substituents on the benzylidene moiety may enhance the enzyme inhibition activity of BCPI. Another potential direction is the development of BCPI-based materials with novel optical and electronic properties. For example, BCPI can be used as a building block for the synthesis of luminescent polymers and organic field-effect transistors. Finally, the use of BCPI as a fluorescent probe for the detection of heavy metal ions in water can be further explored for environmental monitoring applications.
Conclusion
In conclusion, BCPI is a versatile chemical compound with potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BCPI have been discussed in this paper. Further research and development of BCPI and its derivatives may lead to the discovery of novel materials and therapeutics with significant impact on society.
合成方法
The synthesis of BCPI involves the reaction of 2-phenyl-1,3-benzothiazole-6-carbaldehyde with 4-chlorobenzylamine and ammonium acetate in the presence of acetic acid. The resulting intermediate is then reacted with 1,2-diaminobenzene and acetic anhydride to yield BCPI. The reaction scheme is shown below:
科学研究应用
BCPI has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BCPI has shown promising anticancer, antimicrobial, and antiviral activities. In material science, BCPI has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental science, BCPI has been used as a fluorescent probe for the detection of heavy metal ions in water.
属性
分子式 |
C23H14ClN3OS |
|---|---|
分子量 |
415.9 g/mol |
IUPAC 名称 |
(5Z)-3-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H14ClN3OS/c24-17-12-10-15(11-13-17)14-19-22(28)27(21(25-19)16-6-2-1-3-7-16)23-26-18-8-4-5-9-20(18)29-23/h1-14H/b19-14- |
InChI 键 |
WJMZWTVDTJOJFC-RGEXLXHISA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=NC5=CC=CC=C5S4 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=NC5=CC=CC=C5S4 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
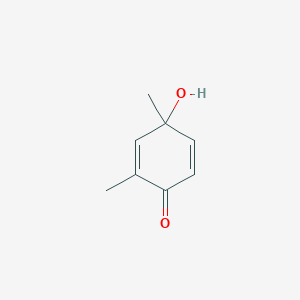
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
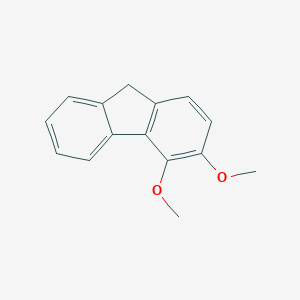
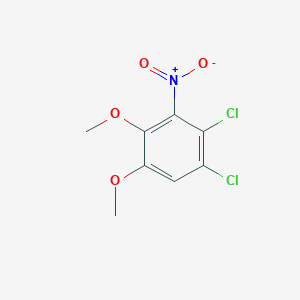
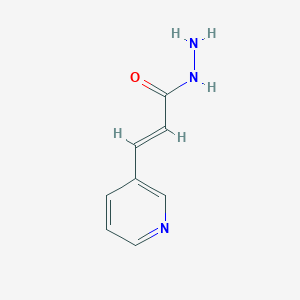
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)

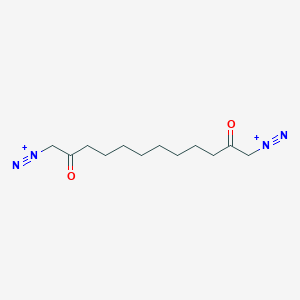

![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
